molecular formula C22H26O4 B1624248 4-[8-(4-Formylphenoxy)octoxy]benzaldehyde CAS No. 77355-03-4

4-[8-(4-Formylphenoxy)octoxy]benzaldehyde

Cat. No. B1624248
CAS RN: 77355-03-4
M. Wt: 354.4 g/mol
InChI Key: BLXNWXHHTVEXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[8-(4-Formylphenoxy)octoxy]benzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of aldehydes and has a molecular weight of 368.46 g/mol.

Mechanism Of Action

The mechanism of action of 4-[8-(4-Formylphenoxy)octoxy]benzaldehyde is not fully understood. However, studies have shown that it may inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. It may also inhibit the production of inflammatory cytokines and enzymes, which are involved in the inflammatory response. Additionally, it may inhibit the growth of microbial cells by disrupting their cell membranes.

Biochemical And Physiological Effects

Studies have shown that 4-[8-(4-Formylphenoxy)octoxy]benzaldehyde may have several biochemical and physiological effects. It may reduce the production of reactive oxygen species, which are involved in oxidative stress and cellular damage. It may also modulate the expression of genes involved in cancer cell growth and inflammation. Furthermore, it may affect the permeability of cell membranes, which may contribute to its anti-microbial properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-[8-(4-Formylphenoxy)octoxy]benzaldehyde in lab experiments is its potential to be used as a versatile chemical compound with various applications. However, its limitations include its toxicity and instability, which may require special handling and storage conditions.

Future Directions

There are several future directions for the study of 4-[8-(4-Formylphenoxy)octoxy]benzaldehyde. One direction is the development of new derivatives of this compound with improved properties such as increased stability and reduced toxicity. Another direction is the investigation of its potential use as a drug candidate for the treatment of various diseases. Additionally, the study of its mechanism of action and its effects on various biological processes may lead to the discovery of new therapeutic targets. Finally, the investigation of its potential use in agriculture and materials science may lead to the development of new products with improved properties.

Scientific Research Applications

4-[8-(4-Formylphenoxy)octoxy]benzaldehyde has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. In agriculture, it has been studied for its potential use as a pesticide and herbicide. In materials science, it has been investigated for its use in the development of new polymers and coatings.

properties

IUPAC Name

4-[8-(4-formylphenoxy)octoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O4/c23-17-19-7-11-21(12-8-19)25-15-5-3-1-2-4-6-16-26-22-13-9-20(18-24)10-14-22/h7-14,17-18H,1-6,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLXNWXHHTVEXPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OCCCCCCCCOC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80441250
Record name 4-[8-(4-formylphenoxy)octoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[8-(4-Formylphenoxy)octoxy]benzaldehyde

CAS RN

77355-03-4
Record name 4,4′-[1,8-Octanediylbis(oxy)]bis[benzaldehyde]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77355-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[8-(4-formylphenoxy)octoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80441250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-[8-(4-Formylphenoxy)octoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-[8-(4-Formylphenoxy)octoxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-[8-(4-Formylphenoxy)octoxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-[8-(4-Formylphenoxy)octoxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
4-[8-(4-Formylphenoxy)octoxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-[8-(4-Formylphenoxy)octoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.